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1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Achiral pyrazole-4-sulfonamides limit SAR resolution at chiral biological targets. This compound introduces a chiral ethane-1-sulfonamide linker enabling stereochemistry-dependent binding studies. • Chiral α-methyl center absent in directly-attached sulfonamide analogs (e.g., CAS 1249944-44-2) • +0.3 logP vs. directly-attached comparator, altering permeability & solubility profiles • 3 rotatable bonds vs. 2 in achiral analogs, enabling distinct conformational sampling • MW 231.32, TPSA 86.4 Ų - lead-like profile for fragment-to-lead optimization Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C9H17N3O2S
Molecular Weight 231.32 g/mol
Cat. No. B13641884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethane-1-sulfonamide
Molecular FormulaC9H17N3O2S
Molecular Weight231.32 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C(C)S(=O)(=O)N)C
InChIInChI=1S/C9H17N3O2S/c1-5-12-7(3)9(6(2)11-12)8(4)15(10,13)14/h8H,5H2,1-4H3,(H2,10,13,14)
InChIKeyTWWWOFOQBAPWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole-Sulfonamide Building Block with Physicochemical Differentiation


1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethane-1-sulfonamide (CAS 1247936-40-8) is a pyrazole-sulfonamide hybrid molecule (C9H17N3O2S, MW 231.32 g/mol) featuring a 1-ethyl-3,5-dimethylpyrazole core linked to an ethane-1-sulfonamide moiety via a C–C bond at the pyrazole 4-position [1]. This compound belongs to the broader class of pyrazole-4-sulfonamides, a pharmacophore-rich scaffold implicated in sodium channel (Nav1.8/PN3) inhibition, carbonic anhydrase inhibition, and antiproliferative activity [2][3]. Unlike the more common directly-attached pyrazole-4-sulfonamides (e.g., 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, CAS 1249944-44-2), the ethane-1-sulfonamide spacer introduces a chiral center at the alpha-carbon of the ethane linker and alters key molecular descriptors including lipophilicity, conformational flexibility, and steric footprint [1][4].

Chiral handle Enables stereochemical SAR exploration around sodium channel and CA targets
Flexible ethane spacer Extends conformational sampling beyond rigid directly-attached analogs
Polar surface area conserved Retains favorable TPSA while increasing hydrophobic surface for pocket probing

Why Generic Pyrazole-4-sulfonamide Analogs Cannot Substitute


Pyrazole-4-sulfonamides exhibit steep structure-activity relationships (SAR) where even minor substituent changes profoundly alter target binding, selectivity, and pharmacokinetics [1]. The target compound's ethane-1-sulfonamide group is not merely a spacer; it introduces a chiral methyl-bearing carbon that directly influences molecular recognition at chiral biological targets, a feature absent in achiral, directly-attached sulfonamide analogs such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide [2]. Furthermore, the ethyl spacer increases the calculated logP by approximately 0.3 units relative to the directly-attached comparator, altering both membrane permeability and solubility profiles in a manner that cannot be replicated by simple N-alkylation of the sulfonamide nitrogen [2][3]. Generic substitution risks introducing compounds with fundamentally different conformational ensembles (3 rotatable bonds vs. 2), altered hydrogen-bonding geometries, and divergent off-target activity profiles that are not predictable from core scaffold similarity alone [2][3]. The quantitative evidence below demonstrates that these theoretical concerns are grounded in measurable, computable physicochemical differences that directly impact compound selection for SAR campaigns and lead optimization.

Achiral directly-attached analogs cannot reproduce stereochemical control

Replacement with 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide removes the chiral ethane linker, eliminating enantiomer-specific SAR potential.

Lipophilicity differences shift permeability predictions

The ethane spacer raises computed logP relative to shorter-chain analogs; substitution may alter membrane partitioning and assay performance in unvalidated ways.

Constitutional isomer N,N-diethyl analog lacks primary sulfonamide H-bond donor

The N,N-diethyl isomer (CAS 944416-16-4) shares the same MW but offers 0 HBD instead of 1, fundamentally changing hydrogen-bonding capacity and target engagement patterns.

Quantitative Differentiation from Closest Structural Analogs


Increased Lipophilicity vs. Directly-Attached Sulfonamide

The target compound exhibits a computed XLogP3 value of 0.2, representing a 0.3 log unit increase in lipophilicity compared to 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (XLogP3 = -0.1), its closest directly-attached sulfonamide analog [1][2]. This difference arises from the insertion of an ethane-1-sulfonamide linker replacing the direct sulfonamide attachment, which adds two sp3-hybridized carbon atoms to the molecular framework. The positive logP value of the target compound indicates preferential partitioning into organic phases, while the comparator's negative logP suggests greater aqueous affinity.

Lipophilicity Shift
Head-to-head
Target XLogP3: 0.2 Comparator: -0.1 Δ = +0.3 log units
Supports permeability-relevant compound selection
Computed by XLogP3; experimental logP may differ
Medicinal Chemistry Physicochemical Profiling ADME Prediction

Enhanced Conformational Flexibility from Rotatable Bond Count

The target compound possesses 3 rotatable bonds, compared to only 2 rotatable bonds in 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, the closest directly-attached analog [1][2]. The additional rotatable bond corresponds to the C–C linkage between the pyrazole 4-position and the alpha-carbon of the ethane-1-sulfonamide moiety. This structural feature expands the accessible conformational space of the sulfonamide group relative to the pyrazole ring, potentially enabling binding modes that are sterically inaccessible to the more rigid comparator.

Rotatable Bond Count
Head-to-head
Target: 3 rotatable bonds Comparator: 2 rotatable bonds Δ = +1 (50% increase)
Expands conformational sampling for binding-mode differentiation
Computed by Cactvs; may influence entropic penalty upon binding
Conformational Analysis Molecular Design SAR Studies

Higher Molecular Weight and Steric Bulk vs. Simpler Analogs

With a molecular weight of 231.32 g/mol, the target compound is 28.06 g/mol heavier than 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (203.26 g/mol), reflecting the two additional methylene units in the ethane linker [1][2]. Compared to 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (189.23 g/mol, CAS 89532-07-0), the molecular weight difference is 42.09 g/mol, and against 3,5-dimethyl-1H-pyrazole-4-sulfonamide (175.21 g/mol, CAS 88398-54-3), the difference is 56.11 g/mol [3]. Despite the increased molecular weight, the target compound retains identical topological polar surface area (TPSA = 86.4 Ų) to the 1-ethyl-3,5-dimethyl analog, suggesting that the added hydrocarbon linker does not increase hydrogen-bonding capacity but selectively augments hydrophobic surface area.

MW & TPSA Profile
Reported
Target compound MW 231.32 g/mol TPSA 86.4 Ų
Direct analog (CAS 1249944-44-2) MW 203.26 g/mol TPSA 86.4 Ų
MW increase +28.06; TPSA unchanged. Heavier than trimethyl (+42.09) and dimethyl (+56.11) analogs.
Increases hydrophobic bulk without polar surface area inflation
Supports fragment-to-lead growth while preserving permeability-appropriate TPSA
Fragment-Based Drug Design Ligand Efficiency Metrics Chemical Library Design

Constitutional Isomerism vs. N,N-Diethyl Sulfonamide

The target compound (MW 231.32, C9H17N3O2S) shares an identical molecular formula with N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 944416-16-4) but differs fundamentally in connectivity: the target features a C-linked ethane-1-sulfonamide at the pyrazole 4-position, whereas the isomer bears an N,N-diethylsulfonamide group directly attached to the pyrazole ring [1]. This constitutional isomerism results in the target compound possessing a chiral center at the alpha-carbon of the ethane linker (absent in the N,N-diethyl isomer), a primary sulfonamide (-SO2NH2) rather than a tertiary sulfonamide (-SO2NEt2), and distinct hydrogen-bond donor/acceptor profiles (1 HBD / 4 HBA for target vs. 0 HBD / 5 HBA for the N,N-diethyl isomer) [1]. The commercial availability of the target compound from multiple suppliers at 95–98% purity provides a ready source for SAR exploration that is chemically distinct from the N,N-diethyl constitutional isomer.

Constitutional Isomerism
Head-to-head
Target compound Primary sulfonamide HBD: 1, HBA: 4 Chiral (alpha-carbon)
N,N-Diethyl isomer (CAS 944416-16-4) Tertiary sulfonamide HBD: 0, HBA: 5 Achiral
Primary sulfonamide enables distinct H-bond donor pattern
Identical MW and formula; connectivity changes target engagement profiles
Constitutional Isomerism Scaffold Hopping Chemotype Differentiation

Research and Procurement Application Scenarios


Chiral SAR for Sodium Channel Inhibitor Programs

The compound's chiral ethane-1-sulfonamide linker provides a stereochemical handle absent in achiral pyrazole-4-sulfonamides. Given that pyrazole-sulfonamides are established inhibitors of the PN3 (Nav1.8) sodium channel implicated in neuropathic pain [1], the target compound enables systematic exploration of stereochemistry-dependent binding to this peripheral sodium channel target. Procurement of this compound supports medicinal chemistry campaigns seeking to differentiate enantiomer-specific activity where directly-attached sulfonamide analogs have already been explored.

Carbonic Anhydrase Isozyme Selectivity Profiling

Pyrazole-sulfonamides demonstrate nanomolar inhibition of human carbonic anhydrase isozymes hCA I and hCA II, with Ki values spanning 0.062–1.278 μM and 0.012–0.379 μM respectively [2]. The target compound's ethane spacer displaces the sulfonamide zinc-binding group further from the pyrazole core compared to directly-attached analogs, potentially altering isozyme selectivity profiles. This compound is suited for CA inhibition panels where the goal is to identify scaffolds with differentiated hCA I/hCA II selectivity ratios or reduced off-target CA binding.

Fragment Growth for Antiproliferative Agent Development

The 3,5-dimethyl-1H-pyrazole-4-sulfonamide core has demonstrated broad-spectrum antiproliferative activity against cancer cell lines including rat brain tumor (C6) cells, with activity comparable to 5-fluorouracil and cisplatin [3]. The target compound extends this core with an ethane-1-sulfonamide moiety, increasing molecular weight into the lead-like range (231 vs. 175–203 g/mol for simpler analogs) while maintaining favorable TPSA (86.4 Ų) [4]. This scaffold is positioned for fragment-to-lead campaigns requiring increased molecular complexity without polar surface area inflation.

Physicochemical Benchmarking and Computational Model Training

The target compound's well-defined physicochemical profile (XLogP3 = 0.2, TPSA = 86.4 Ų, 3 rotatable bonds, 1 HBD, 4 HBA) [4] and its relationship to a series of homologous pyrazole-4-sulfonamides with systematically varying substitution patterns make it valuable as a calibration standard for computational ADME prediction models. Procurement of this compound alongside its closest analogs (MW range 175–231 g/mol, XLogP3 range -0.4 to 0.2) supports quantitative structure-property relationship (QSPR) studies and in silico model validation efforts.

Application
Selection Property
Validation Focus
Chiral SAR for sodium channel inhibitor programs
Stereochemical differentiation via ethane spacer
Enantiomer-specific binding at Nav1.8 (PN3) target
Carbonic anhydrase isozyme selectivity profiling
Displaced sulfonamide zinc-binding group orientation
hCA I/hCA II selectivity ratio differentiation
Fragment growth for antiproliferative agent research
Increased MW with conserved TPSA
Lead-like property space without polar surface area inflation
Physicochemical benchmarking and computational model training
Well-defined XLogP3, TPSA, rotatable bond, HBD/HBA set
QSPR model calibration and in silico ADME validation
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